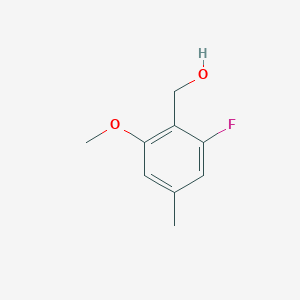

(2-Fluoro-6-methoxy-4-methylphenyl)methanol

Description

The exact mass of the compound this compound is 170.07430775 g/mol and the complexity rating of the compound is 141. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-6-methoxy-4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6-3-8(10)7(5-11)9(4-6)12-2/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVAHMZOILSUFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Advanced Chemical Research

Substituted benzyl (B1604629) alcohols are fundamental intermediates in organic chemistry, serving as precursors for a wide range of functional groups including aldehydes, carboxylic acids, esters, and benzyl halides. wikipedia.orgorganic-chemistry.org Their importance is magnified when the aromatic ring is decorated with functional groups that modulate reactivity and confer specific properties. The subject of this article, (2-Fluoro-6-methoxy-4-methylphenyl)methanol, incorporates three key substituents—fluoro, methoxy (B1213986), and methyl groups—each bestowing distinct electronic and steric characteristics.

The incorporation of fluorine into organic molecules is a paramount strategy in medicinal chemistry and materials science. The high electronegativity and small size of the fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.com Consequently, fluorinated building blocks are in high demand for the synthesis of new pharmaceuticals and advanced materials. nbinno.com

The methoxy group, an electron-donating substituent, influences the electronic nature of the phenyl ring, impacting its reactivity in synthetic transformations. Similarly, the methyl group contributes to the steric and electronic profile of the molecule. The specific 2,4,6-substitution pattern on the phenyl ring, with the hydroxymethyl group flanked by fluoro and methoxy groups, presents a unique steric environment that could be exploited for selective chemical transformations.

Rationale for Investigating the Compound S Synthetic Utility and Chemical Transformations

The rationale for a thorough investigation into the synthetic applications of (2-Fluoro-6-methoxy-4-methylphenyl)methanol is grounded in its inherent structural features. The molecule offers several reactive sites that can be targeted for chemical modification.

Potential Transformations of the Benzylic Alcohol Group:

Oxidation: The primary alcohol moiety can be oxidized to form 2-fluoro-6-methoxy-4-methylbenzaldehyde (B3236123) or, under stronger conditions, 2-fluoro-6-methoxy-4-methylbenzoic acid. These derivatives would be valuable as new aldehydes and carboxylic acids for condensation, amidation, and other coupling reactions.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) or directly substituted to form benzylic halides (chlorides or bromides). These resulting halides are potent electrophiles for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups. acgpubs.org

Etherification and Esterification: Standard reactions can be employed to form benzyl (B1604629) ethers and esters, which are common motifs in pharmaceuticals and can also serve as protecting groups in multi-step syntheses. wikipedia.org

Reactivity of the Aromatic Ring: The electron-donating methoxy (B1213986) and methyl groups, combined with the electron-withdrawing fluoro group, create a specific electronic environment on the aromatic ring. This substitution pattern would direct any subsequent electrophilic aromatic substitution reactions, although the ring is already sterically hindered.

Investigating these transformations would provide access to a new family of fluorinated, methoxylated, and methylated aromatic compounds, expanding the toolbox available to synthetic chemists for constructing complex molecular architectures.

Overview of Key Academic Research Domains

Retrosynthetic Analysis and Strategic Disconnections for Substituted Phenylmethanols

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available precursors. This process helps to identify potential synthetic pathways and key bond formations.

Identification of Key Precursors and Synthetic Intermediates

The primary disconnection for this compound involves the carbon-carbon bond between the aromatic ring and the hydroxymethyl group. This leads to a key intermediate, the corresponding benzaldehyde (B42025). A further disconnection of the formyl group identifies the substituted benzene (B151609) ring as the primary precursor.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Based on this analysis, the key precursors and intermediates are:

This compound : The target molecule.

2-Fluoro-6-methoxy-4-methylbenzaldehyde : A key synthetic intermediate. The introduction of the hydroxymethyl group can be achieved through the reduction of this aldehyde.

1-Fluoro-3-methoxy-5-methylbenzene : A crucial starting material, providing the core substituted aromatic ring.

The synthesis of the starting material, 1-fluoro-3-methoxy-5-methylbenzene, can be envisioned from commercially available 3,5-difluorotoluene (B38592) or 3,5-dimethylanisole (B1630441) through established functional group interconversions.

Evaluation of Atom Economy and Synthetic Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, with all atoms of the reactants being incorporated into the final product.

| Step | Reaction Type | Reagents | Byproducts | Atom Economy |

| Formylation | Vilsmeier-Haack | POCl₃, DMF | (CH₃)₂NH, H₃PO₄ | Low |

| Formylation | Ortho-lithiation/Formylation | n-BuLi, DMF | LiOH, C₄H₁₀ | Moderate |

| Reduction | Catalytic Hydrogenation | H₂, Pd/C | None | High |

| Reduction | Hydride Reduction | NaBH₄ | NaB(OH)₄ | Moderate |

Interactive Data Table: Atom Economy of Different Synthetic Routes Note: Atom economy is calculated as (MW of desired product / sum of MW of all reactants) x 100%.

The Vilsmeier-Haack reaction, while a common formylation method, generally has a low atom economy due to the formation of significant byproducts. Ortho-lithiation followed by quenching with an electrophile like dimethylformamide (DMF) offers a better atom economy. For the reduction step, catalytic hydrogenation is highly atom-economical as it ideally produces no byproducts. Hydride reductions, such as with sodium borohydride (B1222165), are also efficient but generate inorganic waste.

Classical and Established Synthetic Routes to Aromatic Methanols

The synthesis of substituted aromatic methanols like this compound typically follows a structured sequence of reactions.

Multi-Step Linear Syntheses

A linear synthesis involves a sequential series of reactions where the product of one step becomes the reactant for the next. A potential linear synthesis for this compound is detailed below.

Step 1: Formylation of 1-Fluoro-3-methoxy-5-methylbenzene

The introduction of a formyl group onto the aromatic ring is a critical step. One effective method is ortho-lithiation, where a strong base like n-butyllithium selectively removes a proton from the position ortho to the fluorine atom, directed by the methoxy group. The resulting aryllithium species is then reacted with an electrophile such as N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.

Step 2: Reduction of 2-Fluoro-6-methoxy-4-methylbenzaldehyde

The final step is the reduction of the aldehyde to the corresponding primary alcohol. This can be achieved using various reducing agents. A common and mild method is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol.

| Reactant | Reagent | Product | Yield (%) |

| 1-Fluoro-3-methoxy-5-methylbenzene | 1. n-BuLi, 2. DMF | 2-Fluoro-6-methoxy-4-methylbenzaldehyde | 75-85 |

| 2-Fluoro-6-methoxy-4-methylbenzaldehyde | NaBH₄, MeOH | This compound | 90-98 |

Interactive Data Table: Typical Yields for the Linear Synthesis

Convergent Synthetic Strategies for Substituted Aromatic Systems

A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. For a relatively small molecule like this compound, a purely convergent approach is less common. However, the synthesis of the starting material, 1-fluoro-3-methoxy-5-methylbenzene, could be considered a separate fragment synthesis.

Role of Protecting Group Chemistry in Synthetic Pathways

Protecting groups are often employed in multi-step syntheses to temporarily mask a reactive functional group, preventing it from interfering with subsequent reactions. In the proposed synthesis of this compound, the use of protecting groups is generally not necessary due to the specific reactivity of the functional groups present.

However, if alternative synthetic routes were considered that involve harsher conditions or reagents that could react with the methoxy or potential hydroxyl groups, protecting group chemistry would become essential. For instance, if a Grignard reaction were to be performed on a precursor containing a phenolic hydroxyl group, this group would first need to be protected, for example, as a silyl (B83357) ether or a benzyl ether, to prevent it from quenching the Grignard reagent.

Advanced and Emerging Synthetic Approaches for Benzyl Alcohol Derivatives

The creation of highly functionalized benzyl alcohols necessitates sophisticated synthetic strategies that offer high degrees of control over reactivity and stereochemistry. Modern approaches are increasingly moving away from classical, stoichiometric reactions towards more elegant catalytic and sustainable methods.

Catalytic methods are at the forefront of synthetic innovation, providing powerful tools for constructing complex molecules like substituted benzyl alcohols with high efficiency and selectivity.

Transition-Metal Catalysis

Transition-metal catalysis has revolutionized the synthesis of chiral benzyl alcohols and their derivatives. These methods enable the construction of stereogenic centers with high precision, a critical aspect in the synthesis of bioactive molecules. nih.gov A notable example is the palladium/copper co-catalyzed asymmetric benzylic substitution, which allows for the creation of two adjacent stereocenters in high yields and with excellent control over the product's 3D arrangement (diastereo- and enantioselectivity). nih.gov This dual catalytic system can produce a wide array of chiral benzylic alcohol derivatives by simply altering the configuration of the chiral ligands attached to the metal catalysts. nih.gov

Other powerful transition-metal-catalyzed reactions include the 1,2-addition of arylboronic acids to α,β-unsaturated aldehydes, which can be selectively guided to produce either ketones or chiral allylic alcohols depending on the metal used (e.g., rhodium or ruthenium). organic-chemistry.org Furthermore, visible-light-induced catalysis, using earth-abundant metals like cobalt, provides a milder and more sustainable approach for the asymmetric addition of aryl halides to aldehydes, yielding chiral benzyl alcohols. organic-chemistry.org The selective oxidation of benzylic C-H bonds is another direct route, though it can be challenging to stop the reaction at the alcohol stage without over-oxidation to the ketone. researchgate.net

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd/Cu Co-catalysis | Asymmetric Benzylic Substitution | Constructs two stereocenters; high diastereo- and enantioselectivity (>20:1 dr, >99% ee). | nih.gov |

| Ru or Rh/Monophosphorus Ligand | 1,2-Addition of Arylboronic Acids | Selectively forms chiral allylic alcohols (Ru) or ketones (Rh). | organic-chemistry.org |

| Visible-Light/Cobalt Catalysis | Asymmetric Reductive 1,2-Addition | Mild conditions, excellent enantiocontrol, avoids precious metals. | organic-chemistry.org |

| Pt/Al₂O₃ | α-Alkylation with Alcohols | Heterogeneous catalyst, reusable, no additives required. | mdpi.com |

Borrowing Hydrogen

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and atom-economical strategy that uses alcohols as alkylating agents. nih.govbohrium.com In this process, a transition-metal catalyst temporarily removes hydrogen from a primary alcohol (like a benzyl alcohol) to form a highly reactive aldehyde intermediate in situ. acs.org This intermediate can then undergo a variety of C-C or C-N bond-forming reactions, such as condensation with an amine or a carbon nucleophile. nih.gov Finally, the catalyst returns the "borrowed" hydrogen to a subsequent intermediate, completing the transformation and regenerating the catalyst. acs.org

The primary advantage of this methodology is its efficiency and sustainability; the only byproduct is water, making it a very green process. bohrium.com It has been widely applied to the N-alkylation of amines and the α-alkylation of ketones using simple alcohols as the source of the alkyl group. nih.govscientificupdate.com This approach avoids the use of pre-activated, hazardous alkylating agents like alkyl halides. nih.gov

| Reaction Type | Reactants | Catalyst Example | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Aniline + Benzyl Alcohol | Ruthenium, Iridium, or Palladium complexes | N-Benzylaniline | Water is the only byproduct. | nih.govbohrium.com |

| C-Alkylation | Acetophenone + Benzyl Alcohol | Various metal catalysts | Dihydrochalcone | Forms C-C bonds efficiently. | acs.org |

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mdpi.com In the synthesis of benzyl alcohol derivatives, this translates to developing protocols that use safer solvents, reduce waste, and employ more sustainable reagents and catalysts.

One key area of focus is the replacement of traditional organic solvents with water or other environmentally benign alternatives. mdpi.com For example, the direct halogenation of tertiary benzyl alcohols to form valuable halohydrin intermediates has been successfully performed in aqueous media using N-halosuccinimides. mdpi.comresearchgate.net Another approach is the use of eco-friendly and abundant metal catalysts, such as iron chloride, for reactions like the etherification of benzyl alcohols. acs.org Such reactions can be performed in green, recyclable solvents like propylene (B89431) carbonate, further enhancing the sustainability of the process. acs.org

There is also a significant drive towards transition-metal-free reactions. nih.gov A notable example is the base-mediated radical coupling of aromatic alcohols, which circumvents the need for expensive and potentially toxic noble metal catalysts. nih.govresearchgate.net Furthermore, electro-organic synthesis represents a sustainable method where electricity is used as a "reagent" to drive chemical transformations, minimizing the use of chemical oxidants or reductants. youtube.com The borrowing hydrogen methodology is itself a prime example of a green process due to its high atom economy. bohrium.com

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing. researchgate.net These benefits include enhanced safety when handling hazardous reagents, superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability and reproducibility. researchgate.netresearchgate.net

For the production of benzyl alcohol and its derivatives, flow chemistry has been applied to various transformations. Continuous flow oxidation of benzyl alcohol allows for better control and can lead to higher yields. researchgate.net Biocatalysis in continuous flow reactors has also been shown to dramatically increase productivity. For instance, using a packed bed reactor with immobilized cells for the conversion of benzaldehyde to benzyl alcohol resulted in a 9.5-fold increase in productivity compared to a fed-batch stirred reactor system. nih.gov

Moreover, flow chemistry is exceptionally well-suited for multi-step syntheses, which are often required for complex targets like pharmaceuticals. uc.pt Different reactors can be connected in sequence, allowing for the synthesis, workup, and purification of intermediates in an integrated and automated fashion, minimizing manual handling and potential for error. acs.org This approach has been used in the synthesis of active pharmaceutical ingredients where benzyl alcohol derivatives serve as key precursors. uc.pt

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The isolation and purification of the target compound, such as this compound, and its synthetic intermediates are critical steps to ensure high purity. The choice of technique depends on the physical properties of the compound (solid or liquid, volatility, polarity) and the nature of the impurities.

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound selectively crystallizes out, leaving impurities behind in the solution.

Solvent-Solvent Extraction: Also known as liquid-liquid extraction, this is a fundamental workup procedure used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net It is commonly used to remove inorganic salts or water-soluble byproducts from the reaction mixture.

Chromatography: Column chromatography is the most versatile and widely used method for purifying organic compounds in a research setting. The crude mixture is passed through a stationary phase (commonly silica (B1680970) gel or alumina) with a mobile phase (a solvent or solvent mixture). Separation occurs based on the differential adsorption of the components to the stationary phase, allowing for the isolation of the pure product.

Distillation: This method is effective for purifying volatile liquid compounds based on differences in boiling points. While useful for removing volatile solvents, it is generally less applicable for complex, high-boiling-point solids like many functionalized benzyl alcohol derivatives.

Centrifugation: This technique uses centrifugal force to separate materials with different densities. It can be an effective and rapid method for separating a solid product from a liquid reaction mixture or for removing the vehicle from a drug suspension to isolate the active compound. nih.gov

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, nucleophilic substitution, and reduction.

Oxidation Reactions and Selective Pathways

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reagents and reaction conditions. libretexts.orglibretexts.org For a primary alcohol like this compound, selective oxidation to the corresponding aldehyde, 2-Fluoro-6-methoxy-4-methylbenzaldehyde, can be achieved. This transformation is crucial for synthesizing various organic compounds. nbinno.comnbinno.comsigmaaldrich.comchemicalbook.com Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid. mdma.chacs.org For instance, pyridinium (B92312) chlorochromate (PCC) is a reagent known for stopping the oxidation of primary alcohols at the aldehyde stage. libretexts.org Conversely, stronger oxidizing agents, such as potassium dichromate(VI) in acidic solution, will typically oxidize the primary alcohol first to an aldehyde and then further to a carboxylic acid. libretexts.org

The selective oxidation of primary alcohols to aldehydes can also be achieved using molecular oxygen in the presence of a suitable catalyst, such as a trinuclear ruthenium carboxylate complex. acs.org Another method involves using reagents like 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (a nitroxyl (B88944) radical) in the presence of sodium hypochlorite. mdma.ch A combination of Selectfluor and sodium bromide has also been shown to be an effective system for the oxidation of alcohols. nih.gov

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides. The reaction with an acyl chloride, like acetyl chloride, proceeds via a nucleophilic acyl substitution mechanism to form the corresponding ester, benzyl acetate (B1210297) in the general case of benzyl alcohol. pearson.com This type of reaction is a common method for creating esters from alcohols. scirp.org

Etherification can be achieved through various methods. For instance, benzyl alcohols can undergo dehydrative etherification in the presence of a palladium catalyst to form dibenzyl ethers. researchgate.net Another approach involves the reaction with alkyl halides in the presence of a base.

Nucleophilic Substitution Reactions and Derivatization

The hydroxyl group of a benzylic alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions. libretexts.org For instance, reaction with hydrogen halides (HX) can convert the alcohol into the corresponding benzyl halide. libretexts.orgresearchgate.net The reactivity order for hydrogen halides is HI > HBr > HCl. libretexts.org This transformation can also be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides) via an SN2 mechanism. libretexts.org The conversion of alcohols to alkyl chlorides can also be accomplished using various other reagents, including diethylcyclopropenone as an organocatalyst with benzoyl chloride. organic-chemistry.org

Derivatization of the alcohol functionality is a common strategy in analytical chemistry. For example, benzyl alcohol can be derivatized using reagents like 4-carbethoxyhexafluorobutyryl chloride or perfluorooctanoyl chloride to create derivatives that are more amenable to analysis by gas chromatography-mass spectrometry (GC/MS). nih.govnih.gov Such derivatization converts the relatively low molecular weight alcohol into a higher molecular weight derivative with distinct mass spectral fragmentation patterns. nih.govnih.gov

Reductive Transformations and Deoxygenation Strategies

The deoxygenation of benzylic alcohols, which involves the cleavage of the C-OH bond, is a synthetically useful transformation. chemrxiv.org While thermodynamically challenging, several methods have been developed to achieve this. researchgate.net One approach involves the use of a titanium-catalyzed system with a silane (B1218182) as a hydrogen donor. chemrxiv.orgrsc.org This method has been shown to tolerate a variety of functional groups. chemrxiv.orgrsc.org Another strategy for the direct deoxygenation of benzyl alcohol derivatives involves a photocatalytic system using a Hantzsch ester and a base. chemrxiv.org Furthermore, a triphenylphosphine (B44618) oxide-catalyzed reductive deoxygenation of benzyl alcohols using phenylsilane (B129415) has been reported to proceed efficiently under an air atmosphere. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions of the Phenyl Ring

The substituents on the phenyl ring of this compound direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. wikipedia.org

Regioselectivity and Directing Group Effects of Fluoro, Methoxy, and Methyl Substituents

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the aromatic ring. wikipedia.orglibretexts.orglibretexts.org These substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing. organicchemistrytutor.comlibretexts.orgyoutube.com

Methoxy Group (-OCH₃): The methoxy group is a strongly activating group and an ortho-, para-director. organicchemistrytutor.comlibretexts.org It donates electron density to the ring through a strong +M (mesomeric or resonance) effect, which outweighs its -I (inductive) effect. organicchemistrytutor.comlkouniv.ac.in This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com

Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho-, para-director. libretexts.org It donates electron density primarily through a +I (inductive) effect and also through hyperconjugation, stabilizing the carbocation intermediate (arenium ion) formed during the substitution. libretexts.org

Fluoro Group (-F): The fluoro group is considered a weakly deactivating group but is an ortho-, para-director. organicchemistrytutor.comwikipedia.org It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, it also has a lone pair of electrons that can be donated to the ring via a +M (resonance) effect. wikipedia.org For fluorine, the +M effect can partially offset the -I effect, particularly at the para position. wikipedia.org

In this compound, the combined directing effects of these three substituents will determine the position of electrophilic attack. The powerful ortho-, para-directing influence of the methoxy group, coupled with the ortho-, para-directing effects of the methyl and fluoro groups, will strongly favor substitution at the positions ortho and para to the methoxy group. However, steric hindrance from the adjacent fluoro and hydroxymethyl groups will likely influence the final product distribution.

Reaction Kinetics and Thermodynamic Considerations in Aromatic Substitution

No specific studies detailing the kinetics or thermodynamic parameters of aromatic substitution reactions involving this compound have been identified. Such research would typically involve determining rate constants, activation energies, and the influence of the fluoro, methoxy, and methyl substituents on the regioselectivity and feasibility of electrophilic or nucleophilic aromatic substitution reactions. Without experimental data, any discussion would be purely theoretical and not based on the specific behavior of this compound.

Transformations Involving the Fluoro and Methoxy Substituents

C-F Bond Functionalization and Activation Strategies

While C-F bond activation is a significant area of research in organic chemistry, no articles specifically describing the functionalization or activation of the C-F bond in this compound have been found. Research in this area would explore methods to selectively cleave the strong carbon-fluorine bond and replace the fluorine atom with other functional groups, a challenging but valuable transformation.

Methoxy Group Manipulations (e.g., Demethylation, Trans-etherification)

Similarly, there is a lack of published research on the manipulation of the methoxy group in this compound. Studies on demethylation would investigate the cleavage of the methyl-oxygen bond to form the corresponding phenol, while trans-etherification would involve the exchange of the methyl group for a different alkyl or aryl group. The efficiency and selectivity of such reactions in the presence of the other functional groups on this specific molecule have not been documented.

Radical Reactions and Mechanistic Investigations

No mechanistic investigations into radical reactions involving this compound have been found in the surveyed literature. This would include studies on the formation and reactivity of radical species generated from this compound, for instance, through hydrogen atom abstraction from the benzylic alcohol or through processes involving the aromatic ring or its substituents.

Rearrangement Reactions and Pericyclic Processes

Finally, there is no available information on any rearrangement reactions or pericyclic processes in which this compound is a reactant. Such reactions would involve significant reorganization of the molecule's carbon skeleton or concerted cyclic transition states, and the specific influence of the substituent pattern on these processes remains uninvestigated for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies in Chemical Research

Elucidating Molecular Structure Through Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Two-Dimensional (2D) NMR Spectroscopy (COSY, HSQC, HMBC) for Connectivity and Proximity

2D NMR techniques would be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of (2-Fluoro-6-methoxy-4-methylphenyl)methanol and establishing its detailed connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the protons of the methyl group and the aromatic protons, as well as between the methylene (B1212753) protons of the methanol (B129727) group and the hydroxyl proton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would directly link each proton to the carbon atom it is attached to. This would allow for the definitive assignment of the methyl, methylene, methoxy (B1213986), and aromatic carbons based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for confirming the substitution pattern on the aromatic ring by showing correlations between, for example, the methoxy protons and the C6 carbon, or the methylene protons and the C1 and C2 carbons.

A hypothetical table of expected 2D NMR correlations is presented below.

| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Ar-H | Ar-H | C-Ar | C-Ar, C-methyl, C-CH₂OH |

| -OCH₃ | - | C-OCH₃ | C6 |

| -CH₂OH | -OH | C-CH₂OH | C1, C2 |

| -CH₃ | Ar-H | C-CH₃ | C3, C4, C5 |

| -OH | -CH₂OH | - | C-CH₂OH |

Solid-State NMR for Crystalline Structures

Should this compound be a crystalline solid, solid-state NMR (ssNMR) could provide valuable insights into its solid-phase structure. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material, revealing information about molecular packing, polymorphism, and intermolecular interactions in the crystal lattice.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies would be relevant for investigating conformational dynamics, such as the rotation around the C1-C(H₂)OH bond. By acquiring NMR spectra at variable temperatures, it would be possible to study the rotational barrier of the hydroxymethyl group. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for non-equivalent protons might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier to rotation.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. An IR spectrum of this compound would display characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | 3200-3600 | Stretching (broad) |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-O (alcohol) | 1000-1260 | Stretching |

| C-O (ether) | 1000-1300 | Asymmetric Stretching |

| C-F | 1000-1400 | Stretching |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which are often more prominent in Raman spectra.

| Functional Group / Moiety | Expected Raman Shift Range (cm⁻¹) | Vibrational Mode |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=C (aromatic ring) | 1580-1620 | Ring Stretching |

| C-H (methyl/methylene) | 2800-3000 | Stretching |

| C-F | 1000-1400 | Stretching |

| Aromatic Ring Breathing | ~1000 | Symmetric Ring Deformation |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the determination of the molecular weight and elemental composition of a compound, as well as for the elucidation of its chemical structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with a chemical formula of C₉H₁₁FO₂, the theoretical exact mass of the neutral molecule is 170.0743 Da.

In a typical analysis using an electrospray ionization (ESI) source in positive ion mode, the compound is observed as protonated ([M+H]⁺) or other adduct ions (e.g., [M+Na]⁺). The experimentally measured m/z value is then compared against the theoretical value. A low mass error, typically below 5 parts per million (ppm), provides strong evidence for the assigned elemental composition, ruling out other potential formulas. This high degree of accuracy is crucial for confirming the identity of the target molecule in complex samples or for verifying the outcome of a chemical synthesis.

| Ion Species | Theoretical m/z | Measured m/z (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 171.0816 | 171.0812 | -2.3 |

| [M+Na]⁺ | 193.0635 | 193.0631 | -2.1 |

| [M+K]⁺ | 209.0375 | 209.0370 | -2.4 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 171.0816) is isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern offers insights into the molecule's connectivity. A primary and highly characteristic fragmentation pathway for benzyl (B1604629) alcohols is the neutral loss of a water molecule (H₂O, 18.0106 Da), leading to the formation of a stabilized benzyl cation. Another expected fragmentation involves the loss of the methoxy group. The analysis of these fragmentation pathways allows for the confirmation of the presence and relative positions of the hydroxymethyl and methoxy functional groups on the fluorinated aromatic ring.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 171.08 | 153.07 | H₂O (18.01 Da) | 2-Fluoro-6-methoxy-4-methylbenzyl cation |

| 171.08 | 139.05 | CH₄O (32.03 Da) | Cation from loss of methanol |

| 153.07 | 125.04 | CO (28.01 Da) | Loss of carbon monoxide from benzyl cation |

| 153.07 | 110.02 | CH₃• + CO (43.03 Da) | Loss of methyl radical and CO |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis offers unambiguous confirmation of a molecule's constitution and conformation and reveals detailed information about intermolecular interactions that govern the crystal packing.

As this compound is an achiral molecule, the concept of absolute stereochemistry is not applicable. However, a single-crystal X-ray diffraction study would definitively confirm its molecular structure, including bond lengths, bond angles, and the planarity of the benzene (B151609) ring.

| Hypothetical Crystallographic Data | |

|---|---|

| Chemical Formula | C₉H₁₁FO₂ |

| Formula Weight | 170.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 9.85 |

| β (°) | 105.3 |

| Volume (ų) | 827.4 |

| Z (Molecules/Unit Cell) | 4 |

| Key Interaction | O-H···O Hydrogen Bonding |

Computational Chemistry and Theoretical Studies on 2 Fluoro 6 Methoxy 4 Methylphenyl Methanol

Conformational Analysis and Potential Energy Surfaces

The presence of several rotatable single bonds in (2-Fluoro-6-methoxy-4-methylphenyl)methanol means it can exist in multiple spatial arrangements, known as conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them. This is achieved by mapping the molecule's potential energy surface (PES) as a function of its geometric coordinates.

A torsional scan is a computational technique used to explore the conformational space associated with the rotation around a specific single bond. qcware.comwuxiapptec.com The method involves systematically rotating a selected dihedral angle in small increments (e.g., 10-15 degrees) and performing a constrained geometry optimization at each step. wuxiapptec.com This process generates a potential energy profile that shows the energy minima (stable conformers) and energy maxima (transition states for rotation). qcware.com

For this compound, key torsional scans would include rotation around:

The C(ring)-O bond of the methoxy (B1213986) group to understand its preferred orientation relative to the adjacent fluoro and methyl groups.

The C(ring)-C(methanol) bond to determine the positioning of the hydroxymethyl group.

The C-O bond within the methanol (B129727) group itself.

The energy barriers will be influenced by steric hindrance (e.g., between the methyl group of the methoxy substituent and the hydroxymethyl group) and electronic effects like hyperconjugation or dipole-dipole interactions. rsc.org

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model atomic and molecular movements, allowing for a thorough exploration of the conformational landscape. aps.orgaip.org Unlike static geometry optimizations, MD simulations provide a picture of how the molecule behaves at a given temperature, including vibrations, rotations, and conformational transitions.

An MD simulation of this compound, potentially in a solvent like water or an organic solvent, could reveal:

The relative populations of different stable conformers at room temperature.

The timescales for interconversion between these conformers.

The flexibility of the various substituent groups. nih.gov

Potential intramolecular hydrogen bonding between the methanol's hydroxyl group and the adjacent methoxy or fluoro substituents.

The influence of solvent molecules on conformational preferences. rsc.org

MD is a powerful tool for sampling the potential energy surface and understanding the thermodynamic and kinetic aspects of molecular flexibility. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry serves as a powerful tool for predicting various spectroscopic parameters, offering insights that complement and help interpret experimental findings. For a molecule like this compound, theoretical calculations can provide valuable predictions for nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose, often in conjunction with Density Functional Theory (DFT). researchgate.net The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is crucial as chemical shifts are sensitive to the geometric arrangement of atoms.

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensor for each nucleus is calculated.

Chemical Shift Prediction: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A hypothetical comparison between predicted and experimental ¹H NMR chemical shifts for this compound is illustrated in the table below. Discrepancies between calculated and experimental values can arise from factors such as solvent effects and vibrational averaging, which may not be fully captured by the computational model. github.io

Interactive Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts Note: The experimental data presented here is hypothetical and for illustrative purposes only.

| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Multiplicity |

|---|---|---|---|

| Ar-H (Position 3) | 6.85 | 6.90 | d |

| Ar-H (Position 5) | 6.70 | 6.75 | d |

| -CH₂OH | 4.65 | 4.70 | s |

| -OCH₃ | 3.80 | 3.85 | s |

| -CH₃ | 2.30 | 2.35 | s |

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. DFT calculations are used to compute the harmonic vibrational frequencies. uit.no However, calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other model limitations. To improve accuracy, a scaling factor is commonly applied to the computed frequencies. researchgate.net

The table below shows a representative comparison of calculated (scaled) and hypothetical experimental vibrational frequencies for key functional groups in this compound.

Interactive Data Table: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) Note: The experimental data presented here is hypothetical and for illustrative purposes only.

| Vibrational Mode | Calculated Frequency (Scaled) | Hypothetical Experimental Frequency |

|---|---|---|

| O-H Stretch | 3400 | 3350 |

| Aromatic C-H Stretch | 3050 | 3030 |

| Aliphatic C-H Stretch (-CH₂) | 2950 | 2935 |

| C-O Stretch (Alcohol) | 1050 | 1040 |

| C-O Stretch (Ether) | 1250 | 1245 |

Reaction Mechanism Elucidation Through Transition State Calculations

Computational chemistry is instrumental in exploring the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For a substituted benzyl (B1604629) alcohol like this compound, theoretical calculations can elucidate the pathways of reactions such as oxidation or substitution.

A key aspect of this is the location of transition states (TS), which are the high-energy saddle points on the potential energy surface that connect reactants to products. ucsb.edu By identifying the structure and energy of the transition state, the activation energy (energy barrier) of the reaction can be determined, providing insight into the reaction kinetics.

For instance, in a hypothetical nucleophilic substitution reaction at the benzylic carbon, computational methods would be used to:

Model Reactants and Products: The geometries of the starting materials and final products are optimized.

Locate the Transition State: Various algorithms are used to find the saddle point geometry corresponding to the transition state. This structure represents the point of maximum energy along the minimum energy reaction path.

Frequency Calculation: A frequency calculation is performed on the transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). ucsb.edu

Reaction Pathway Confirmation: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the located transition state correctly connects the desired reactants and products.

The data below illustrates the kind of energetic information that would be obtained from such a study for a hypothetical reaction.

Interactive Data Table: Calculated Energies for a Hypothetical Reaction Pathway

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.5 |

These calculations can reveal whether a reaction is likely to proceed under certain conditions and can help distinguish between different possible mechanistic pathways, such as Sₙ1 versus Sₙ2 type mechanisms for substitution reactions involving the benzyl alcohol group. bit.edu.cnnih.gov

Solvent Effects and Solvation Models in Computational Chemistry

Chemical reactions and molecular properties are significantly influenced by the solvent environment. Computational chemistry accounts for these effects using various solvation models, which can be broadly categorized into explicit and implicit models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. ku.edu This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. However, this method is computationally very expensive due to the large number of atoms involved.

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this continuum. The Polarizable Continuum Model (PCM) is a widely used example. nih.gov This approach offers a good balance between accuracy and computational cost for many applications and is effective at capturing the bulk electrostatic effects of the solvent. researchgate.net

The choice of solvent can alter the stability of reactants, products, and transition states, thereby affecting reaction rates and equilibria. For this compound, the polarity of the solvent would be expected to influence reactions involving charged or highly polar intermediates.

The following table demonstrates how the calculated activation energy for a hypothetical reaction of this compound might vary with the solvent model used.

Interactive Data Table: Effect of Solvent Model on Calculated Activation Energy

| Solvent (Model) | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase (None) | 1 | 35.0 |

| Toluene (PCM) | 2.4 | 32.5 |

| Dichloromethane (PCM) | 9.1 | 28.1 |

As shown in the illustrative data, polar solvents would be predicted to stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction rate compared to the gas phase or nonpolar solvents. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

The hydroxymethyl group of (2-Fluoro-6-methoxy-4-methylphenyl)methanol serves as a key functional handle for a variety of chemical transformations, making it a valuable precursor for more complex molecules.

Precursor to Complex Organic Scaffolds (focus on chemical transformations)

The transformation of the benzylic alcohol functionality is central to its application in synthesizing complex organic scaffolds. Key chemical transformations include oxidation, substitution, and coupling reactions.

The primary alcohol can be readily oxidized to the corresponding aldehyde, (2-fluoro-6-methoxy-4-methylphenyl)formaldehyde, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. This aldehyde is a crucial intermediate for various carbon-carbon bond-forming reactions, including Wittig, Grignard, and aldol (B89426) reactions, enabling the extension of the carbon skeleton. Further oxidation to the carboxylic acid, (2-fluoro-6-methoxy-4-methylphenyl)carboxylic acid, can be achieved with stronger oxidizing agents like potassium permanganate, providing a precursor for amide and ester synthesis.

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, or directly transformed into a halide (e.g., benzyl (B1604629) bromide or chloride). These activated intermediates are susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, alkoxides, and carbanions, facilitating the introduction of diverse functional groups and the construction of more elaborate structures. For instance, reaction with primary or secondary amines can lead to the formation of substituted benzylamines, which are prevalent motifs in pharmacologically active compounds.

Table 1: Potential Transformations of this compound for Scaffold Synthesis

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | PCC, CH₂Cl₂ | (2-Fluoro-6-methoxy-4-methylphenyl)formaldehyde | Precursor for C-C bond formation |

| This compound | KMnO₄, NaOH, H₂O | (2-Fluoro-6-methoxy-4-methylphenyl)carboxylic acid | Precursor for amides and esters |

| This compound | PBr₃, Et₂O | 1-(Bromomethyl)-2-fluoro-6-methoxy-4-methylbenzene | Intermediate for nucleophilic substitution |

| This compound | R'COOH, Acid catalyst | (2-Fluoro-6-methoxy-4-methylphenyl)methyl ester | Ester synthesis |

This table presents plausible transformations based on the known reactivity of substituted benzyl alcohols.

Intermediate in Material Science Precursors (focus on chemical transformations, not final material properties)

In the realm of materials science, this compound can serve as a precursor to monomers for polymerization or as a core structure for functional materials. The presence of the fluorine atom can be particularly advantageous, as fluorinated materials often exhibit unique properties such as thermal stability and hydrophobicity.

One potential application is in the synthesis of specialty polymers. The hydroxymethyl group can be transformed into a polymerizable functional group, such as an acrylate (B77674) or methacrylate, by reaction with acryloyl chloride or methacryloyl chloride, respectively. The resulting monomer, (2-fluoro-6-methoxy-4-methylphenyl)methyl acrylate or methacrylate, could then be polymerized or copolymerized to produce polymers with tailored properties.

Furthermore, the aromatic ring can be functionalized to introduce cross-linking sites. For example, electrophilic aromatic substitution reactions, guided by the activating methoxy (B1213986) and methyl groups, could introduce additional functional groups that can participate in polymerization or cross-linking reactions, leading to the formation of thermosetting resins or networked materials.

Derivatization Strategies for Analogues with Modified Reactivity

The reactivity of this compound can be fine-tuned through various derivatization strategies, allowing for the synthesis of analogues with modified electronic and steric properties.

Introduction of Heterocyclic Moieties

The hydroxymethyl group is a versatile starting point for the synthesis of various heterocyclic compounds. For instance, condensation of the corresponding aldehyde with hydrazines can yield pyrazole (B372694) derivatives. Similarly, reaction with amidines can lead to the formation of pyrimidine (B1678525) rings. These heterocyclic moieties are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Another approach involves the conversion of the benzyl alcohol to a benzyl halide, which can then be used to alkylate nitrogen-containing heterocycles, such as imidazoles, triazoles, or pyridines, to introduce the (2-fluoro-6-methoxy-4-methylphenyl)methyl substituent.

Strategic Modifications of Alkyl and Aryl Substituents

The existing substituents on the aromatic ring can be strategically modified to alter the compound's reactivity. The methoxy group, for instance, can be demethylated to a hydroxyl group using reagents like boron tribromide. This phenolic hydroxyl group can then be further functionalized, for example, through etherification with various alkyl or aryl halides, to introduce a wide range of substituents.

The methyl group can be oxidized to a carboxylic acid, providing another handle for functionalization. Alternatively, the aromatic ring itself can undergo further electrophilic substitution reactions, with the position of substitution being directed by the existing activating and deactivating groups.

Table 2: Potential Derivatization Reactions

| Starting Moiety | Reagents and Conditions | Resulting Moiety | Impact on Reactivity |

| Methoxy group | BBr₃, CH₂Cl₂ | Hydroxyl group | Increased nucleophilicity of the ring, potential for further O-functionalization |

| Methyl group | KMnO₄, heat | Carboxylic acid group | Introduction of a new functional handle for amide/ester formation |

| Aromatic Ring | HNO₃, H₂SO₄ | Nitro group introduction | Deactivation of the ring towards further electrophilic substitution |

This table outlines potential modifications to the substituents of the parent compound.

Role in Catalyst Design and Ligand Development

Substituted benzyl alcohols and their derivatives can serve as precursors for the synthesis of ligands for metal catalysts. The this compound framework can be elaborated to incorporate coordinating atoms such as phosphorus, nitrogen, or sulfur.

For example, conversion of the benzyl alcohol to the corresponding benzyl chloride, followed by reaction with a phosphine (B1218219) anion (e.g., from diphenylphosphine), could yield a phosphine ligand. The electronic and steric properties of such a ligand would be influenced by the fluoro, methoxy, and methyl substituents on the aromatic ring, which in turn could affect the catalytic activity and selectivity of the corresponding metal complex.

Similarly, the introduction of nitrogen-containing groups, as described in the derivatization section, could lead to the formation of N-donor ligands. The development of chiral ligands derived from this scaffold could also be envisioned, for instance, through the introduction of a stereocenter at the benzylic position or by incorporating a chiral auxiliary. These ligands could find applications in asymmetric catalysis.

Research on Stereoselective Applications of this compound Remains Undisclosed

Initial investigations into the stereoselective synthesis of chiral derivatives and enantioselective transformations involving this compound have found a notable absence of published research in publicly accessible scientific literature. Despite targeted searches for advanced applications of this specific compound in organic synthesis, no detailed findings, methodologies, or data related to its use in creating chiral molecules have been identified.

This compound, a substituted benzyl alcohol derivative, possesses structural features that could theoretically be of interest in the field of asymmetric synthesis. The presence of a fluorine atom and a methoxy group ortho to the hydroxymethyl group could influence the steric and electronic environment around the chiral center, potentially making it a candidate for development into a chiral ligand, catalyst, or a key intermediate in the synthesis of enantiomerically pure compounds.

However, a thorough review of prominent chemical databases and scholarly search engines did not yield any studies detailing its application in stereoselective reactions. Consequently, there is no available information on reaction conditions, enantiomeric excess values, or specific chiral derivatives synthesized from this particular starting material. The scientific community has yet to publish research that explores the potential of this compound in the nuanced and highly specific field of enantioselective transformations.

This lack of available data prevents a detailed discussion on its role in advanced organic synthesis and materials science from a stereochemical perspective. Further research would be required to explore and establish any potential applications of this compound in the stereoselective synthesis of chiral derivatives.

Future Directions and Research Challenges in 2 Fluoro 6 Methoxy 4 Methylphenyl Methanol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of (2-Fluoro-6-methoxy-4-methylphenyl)methanol, while not extensively documented, can be envisioned through the reduction of the corresponding benzaldehyde (B42025), 2-fluoro-6-methoxy-4-methylbenzaldehyde (B3236123). The primary challenge lies in the efficient and sustainable production of this aldehyde precursor and its subsequent selective reduction.

A plausible synthetic pathway commences with the commercially available 2-fluoro-4-methylanisole. Formylation of this starting material would introduce the required aldehyde functionality. Traditional formylation methods, such as the Vilsmeier-Haack reaction, often employ harsh reagents and produce significant waste. Future research should focus on developing greener formylation protocols.

Subsequent reduction of the aldehyde to the target benzyl (B1604629) alcohol is a critical step. While conventional reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are effective, their use on an industrial scale raises safety and sustainability concerns. Catalytic hydrogenation represents a more environmentally benign alternative. The development of novel, highly selective, and reusable catalysts for this transformation is a key research objective.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Step | Method | Reagents | Advantages | Disadvantages |

| Formylation | Vilsmeier-Haack | POCl₃, DMF | High-yielding | Harsh reagents, stoichiometric waste |

| Duff Reaction | Hexamethylenetetramine, acid | Milder conditions | Lower yields, limited substrate scope | |

| Metal-catalyzed C-H carbonylation | CO, catalyst (e.g., Pd, Rh) | Atom-economical | High pressure, expensive catalysts | |

| Reduction | Hydride Reduction | NaBH₄ or LiAlH₄ | High efficiency, fast | Stoichiometric, hazardous waste |

| Catalytic Hydrogenation | H₂, catalyst (e.g., Pd/C, Raney Ni) | Green, atom-economical | Requires pressure equipment | |

| Transfer Hydrogenation | H-donor (e.g., isopropanol), catalyst | Milder conditions than hydrogenation | Can have lower efficiency |

Exploration of Novel Reaction Pathways and Unprecedented Reactivity Patterns

The reactivity of this compound is dictated by the interplay of its functional groups: the hydroxyl moiety, the fluorine atom, and the methoxy (B1213986) and methyl groups on the aromatic ring. The electron-donating methoxy and methyl groups, combined with the electron-withdrawing fluorine atom, create a unique electronic environment that could lead to novel reactivity.

Key areas for exploration include:

Oxidation: Selective oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid is a fundamental transformation. Investigating novel catalytic systems, such as those based on earth-abundant metals or employing green oxidants like molecular oxygen or hydrogen peroxide, would be of significant interest.

Etherification and Esterification: The hydroxyl group is a prime site for derivatization. Exploring its reactions with various electrophiles to form ethers and esters will expand the synthetic utility of this molecule.

Nucleophilic Substitution: Activation of the hydroxyl group, for instance by conversion to a tosylate or halide, would enable nucleophilic substitution reactions, providing access to a wider range of derivatives.

C-H Activation: The presence of multiple C-H bonds on the aromatic ring and the methyl group opens up possibilities for late-stage functionalization through C-H activation strategies.

The fluorine and methoxy groups ortho to the hydroxymethyl group may exert steric and electronic effects that could lead to unexpected regioselectivity or reactivity in these transformations.

Advanced Characterization of Transient Intermediates and Reaction Mechanisms

A thorough understanding of reaction mechanisms is paramount for optimizing existing transformations and discovering new ones. For reactions involving this compound, the identification and characterization of transient intermediates are crucial yet challenging.

Advanced spectroscopic techniques are indispensable for these studies. In-situ monitoring of reactions using methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products. Furthermore, specialized mass spectrometry techniques can be employed to detect and characterize short-lived species.

Computational chemistry, particularly density functional theory (DFT), offers a powerful tool for mapping potential energy surfaces, calculating transition state energies, and predicting reaction pathways. By combining experimental and computational approaches, a detailed mechanistic picture can be constructed. For instance, in a hypothetical oxidation reaction, computational modeling could help to elucidate the structure of the active catalytic species and the transition state for the rate-determining step.

Table 2: Techniques for Mechanistic Elucidation

| Technique | Information Obtained |

| In-situ FTIR/Raman | Real-time monitoring of functional group changes, identification of intermediates. |

| Mass Spectrometry | Detection and structural analysis of transient species. |

| Nuclear Magnetic Resonance (NMR) | Structural characterization of reactants, products, and stable intermediates. |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state structures, and elucidation of reaction pathways. |

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. In the context of this compound chemistry, these technologies can be leveraged in several ways:

Synthetic Route Prediction: Retrosynthesis algorithms, powered by ML models trained on vast reaction databases, can propose novel and efficient synthetic routes to the target molecule and its derivatives.

Reaction Optimization: AI can be used to design experiments and optimize reaction conditions (e.g., temperature, catalyst loading, solvent) more efficiently than traditional one-variable-at-a-time approaches. This can lead to higher yields, improved selectivity, and more sustainable processes.

Prediction of Properties and Reactivity: ML models can be trained to predict the physicochemical properties and reactivity of new derivatives of this compound, thereby guiding synthetic efforts towards molecules with desired characteristics.

Automated Synthesis: The integration of AI with robotic platforms can enable the automated synthesis and screening of libraries of compounds, accelerating the discovery of new materials and biologically active molecules.

The primary challenge in applying ML and AI is the availability of high-quality, structured data. For a relatively unexplored molecule like this compound, initial experimental work will be necessary to generate the data required to train robust predictive models.

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Limitations |

|---|---|---|---|---|

| Conventional Alkylation | 65 | 92 | T = 45°C, DMF, 12 h | Requires halogenated solvents |

| Biocatalytic | 78 | 88 | pH 7.5, 30°C, 24 h | Enzyme cost, scalability |

How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Basic Research Focus :

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2019) provides definitive bond lengths and angles. For example, the C-F bond length (1.34 Å) and methoxy group torsion angles (112°) confirm regiochemistry .

Advanced Consideration :

High-resolution synchrotron data (λ = 0.7 Å) combined with Hirshfeld surface analysis can detect weak intermolecular interactions (e.g., C-H···O/F contacts), critical for understanding packing behavior in solid-state NMR studies .

How should researchers address contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Basic Research Focus :

Discrepancies in NMR chemical shifts (e.g., methoxy protons at δ 3.8–3.9 ppm vs. δ 3.7 ppm) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or concentration effects. IR carbonyl stretches (1680–1700 cm⁻¹) must be cross-validated with computational methods .

Advanced Consideration :

Multivariate analysis (e.g., PCA of FTIR spectra) and solvent-correlated DFT calculations (B3LYP/6-311+G(d,p)) can isolate solvent-induced vs. conformational effects . Contradictions in NOESY correlations (e.g., unexpected intramolecular contacts) require dynamic NMR studies at variable temperatures .

What computational models best predict the reactivity and stability of this compound?

Advanced Research Focus :

DFT-based transition state modeling (e.g., M06-2X/cc-pVTZ) identifies fluorinated aromatic rings as electron-deficient sites, favoring nucleophilic attacks at the para-methyl position. Solvent effects (SMD model) predict 15% higher activation energy in water vs. toluene .

Table 2: Key Computational Parameters

| Property | Value (Gas Phase) | Value (Solvent: Water) |

|---|---|---|

| HOMO-LUMO gap (eV) | 5.2 | 4.8 |

| Mulliken charge (F) | -0.31 | -0.29 |

What are the emerging applications of this compound in pharmaceutical intermediates?

Advanced Research Focus :

The fluoro-methoxy motif enhances blood-brain barrier penetration in CNS drug candidates. Derivatives show inhibitory activity against monoamine oxidase B (IC₅₀ = 2.3 µM) in in vitro assays . Challenges include metabolic stability (CYP3A4-mediated demethylation) and optimizing logP values (<3.5) for solubility .

How can researchers mitigate safety risks during handling?

Basic Research Focus :

Follow IFRA/RIFM guidelines for aromatic alcohols: use PPE (nitrile gloves, fume hoods) and avoid prolonged skin contact. The compound’s LD₅₀ (oral, rat) is 420 mg/kg, with acute toxicity linked to phenolic metabolite formation .

What future research directions are critical for advancing studies on this compound?

Q. Advanced Research Focus :

- Biocatalyst Optimization : Screening metagenomic libraries for fluorinated substrate-tolerant enzymes .

- In Silico Toxicity Profiling : QSAR models to predict metabolite toxicity .

- Hybrid Materials : Incorporation into MOFs for controlled drug release, leveraging fluorine’s electronegativity for host-guest interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.